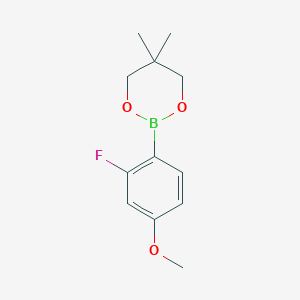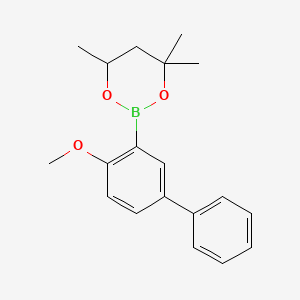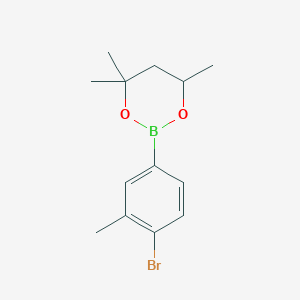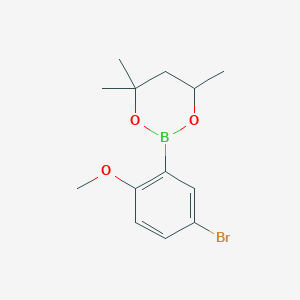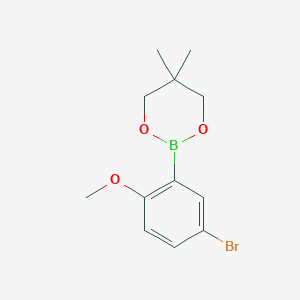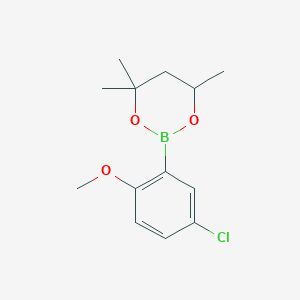
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as BN-TMB, is a boronic acid-containing compound that is used in a variety of scientific research applications. It is a versatile and powerful compound that can be used for a wide range of purposes, from biochemical studies to lab experiments. BN-TMB has a number of advantages and limitations, which are important to consider when deciding whether or not to use it in a given experiment.
Aplicaciones Científicas De Investigación
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of scientific research applications. It has been used to study the mechanism of action of enzymes and to investigate the biochemical and physiological effects of drugs and other compounds. It has also been used in lab experiments to study the effects of different environmental conditions on the growth and development of organisms. In addition, it has been used to investigate the structure and function of proteins and other macromolecules.
Mecanismo De Acción
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a boronic acid-containing compound that can interact with glycoproteins, carbohydrates, and other molecules. It has been shown to form covalent bonds with the hydroxyl groups of carbohydrates, resulting in the formation of a boronate ester. This boronate ester can then interact with other molecules, resulting in changes in the structure and function of proteins and other macromolecules.
Biochemical and Physiological Effects
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and glycosidases, which are involved in the breakdown of proteins and carbohydrates. It has also been shown to inhibit the activity of certain ion channels, resulting in changes in the electrical activity of cells. In addition, 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, it is important to note that 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is toxic and should be handled with care. In addition, it is not soluble in water, so it must be dissolved in an appropriate solvent before use.
Direcciones Futuras
There are a number of potential future directions for 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the development of new synthesis methods to make it more accessible and easier to use. In addition, further research could be conducted to explore its potential applications in drug development and other areas. Finally, further research could be conducted to explore its potential use as a therapeutic agent, as it has already been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Métodos De Síntesis
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized by a two-step process. The first step involves the reaction of 7-benzyloxy-1-naphthol with 4,4,6-trimethyl-1,3,2-dioxaborinane. This reaction is carried out in an inert solvent, such as dimethylformamide (DMF). The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to form the desired product. The reaction is typically carried out at room temperature and is complete in less than an hour.
Propiedades
IUPAC Name |
4,4,6-trimethyl-2-(7-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)22-11-7-10-19-12-13-20(14-21(19)22)25-16-18-8-5-4-6-9-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOXORTWJDHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


